N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-10-5-6-15-13(7-10)14(9-22)17(25-15)23-16(24)11-3-2-4-12(8-11)18(19,20)21/h2-4,8,10H,5-7H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZPCPQBDHQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene precursor, the benzothiophene ring can be constructed through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzothiophene ring and benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Trifluoromethyl Group : The presence of -CF₃ in both the target compound and flutolanil enhances hydrophobicity and resistance to enzymatic degradation, a common feature in agrochemicals .
- Benzothiophene vs.
- Side Chain Variations: The target compound lacks the thiazolidinone-acetamide chain seen in ’s analog, which could reduce steric hindrance and alter biological target specificity .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be made:
- Molecular Weight : The target compound (MW ~393.4 g/mol) is heavier than flutolanil (MW ~323.3 g/mol) due to the benzothiophene core and additional methyl group.
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiophene ring : A core component that contributes to its biological activity.
- Cyano group : Enhances reactivity and potential interactions with biological targets.
- Trifluoromethyl group : Imparts lipophilicity and influences pharmacokinetic properties.
Molecular Formula : C18H15F3N2OS
Molecular Weight : 368.39 g/mol
This compound primarily acts through:
- Enzyme Inhibition : Specifically inhibits JNK2 and JNK3 kinases, which are involved in various signaling pathways related to inflammation and cancer cell proliferation .
- Receptor Modulation : May interact with specific receptors affecting cellular signaling cascades.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation by targeting key enzymes involved in cancer pathways. For instance:
- Inhibitory Concentration (IC50) values for JNK3 were reported at approximately 6.7 µM, indicating potent activity against this target .
Antimicrobial Properties
Compounds with structural similarities have demonstrated antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group is believed to enhance these biological effects.
Research Findings
A summary of key studies on the biological activity of this compound is presented in the table below:
Case Studies
- Cancer Therapeutics : In preclinical models, derivatives of this compound have shown significant inhibition of tumor growth in xenograft models.
- Infection Control : The compound's efficacy against bacterial strains suggests potential applications in developing new antibiotics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the tetrahydrobenzo[b]thiophene core in this compound?
- Methodological Answer : The tetrahydrobenzo[b]thiophene moiety can be synthesized via cyclization reactions using benzoylisothiocyanate derivatives. A general procedure involves reacting 3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene precursors with benzoylisothiocyanate in 1,4-dioxane under ambient conditions, followed by ice-water quenching to isolate the product . Key variables include reaction time (overnight stirring) and solvent choice (dioxane enhances cyclization efficiency). Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. What analytical techniques are recommended for verifying the structural integrity of this benzamide derivative?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the trifluoromethyl and cyano substituents. For crystalline samples, X-ray diffraction (XRD) with SHELXL or OLEX2 software provides atomic-level resolution . If crystallinity is poor, employ solid-state NMR or IR spectroscopy to validate hydrogen bonding and conformational stability.
Q. How should researchers address instability issues during storage of intermediates with labile functional groups (e.g., cyano or trifluoromethyl groups)?
- Methodological Answer : Store intermediates under inert atmospheres (argon or nitrogen) at sub-ambient temperatures (-20°C). For light-sensitive derivatives like those with benzothiophene cores, use amber glassware and avoid prolonged exposure to UV light. Stability assays using TLC or HPLC at regular intervals can monitor degradation .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational and experimental data in crystallographic studies of this compound?
- Methodological Answer : Discrepancies often arise from dynamic disorder or twinning in crystals. Refinement via SHELXL’s TWIN/BASF commands or OLEX2’s twin-detection tools can model disorder. For computational mismatches (e.g., DFT-predicted vs. XRD-observed bond lengths), re-optimize calculations using solvent-effect models (COSMO-RS) and verify force fields against experimental data .
Q. How can researchers mechanistically probe the electronic effects of the trifluoromethyl group on benzamide reactivity?
- Methodological Answer : Conduct Hammett analysis using substituent constants () for the trifluoromethyl group to correlate electronic effects with reaction rates (e.g., hydrolysis or nucleophilic substitution). Pair this with -NMR titration studies to monitor chemical shift changes under varying pH or solvent conditions .
Q. What experimental designs are effective for identifying byproducts in multi-step syntheses involving O-benzyl hydroxylamine intermediates?
- Methodological Answer : Use LC-MS with electrospray ionization (ESI) to track transient intermediates. For hazardous byproducts (e.g., chlorinated derivatives from trichloroisocyanuric acid), employ GC-MS with headspace sampling. Quench aliquots at each step and compare with reference spectra from databases like PubChem or Reaxys .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., in DMSO vs. acetonitrile) be resolved for this compound?
- Methodological Answer : Perform phase-solubility diagrams using UV-Vis spectroscopy to quantify saturation points. Test under standardized conditions (25°C, 48-hour equilibration). If discrepancies persist, assess polymorphic forms via powder XRD or differential scanning calorimetry (DSC) .
Q. What statistical approaches validate reproducibility in bioactivity assays for derivatives with minor structural variations?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett constants, logP) with bioactivity. Use ANOVA to test batch-to-batch variability, ensuring n ≥ 3 replicates per derivative. Cross-validate with orthogonal assays (e.g., SPR vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
